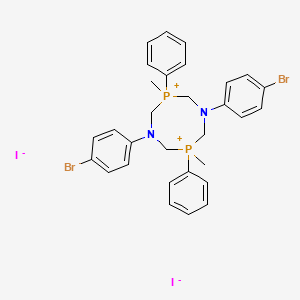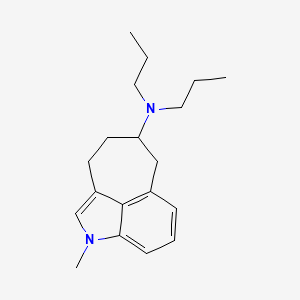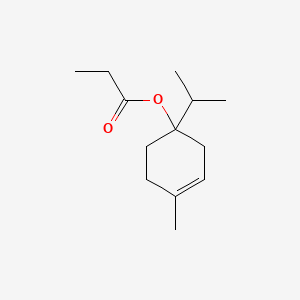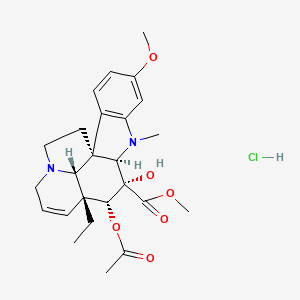
Vindoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vindoline hydrochloride can be synthesized through chemical and enzymatic pathways. The chemical synthesis involves cyclization reactions, stereoselective reactions, and functional group manipulation . For instance, the Boger synthesis employs a tandem [4+2]/[3+2] cyclization cascade to generate the core structure of vindoline . Stereoselective reactions ensure the correct three-dimensional arrangement of stereocenters, using techniques like enantioselective catalysis and chiral starting materials .
Industrial Production Methods
Industrial production of this compound often involves plant tissue culture methods. Since the 1960s, research has focused on producing indole alkaloids via Catharanthus roseus tissue culture . large-scale production remains challenging due to the low yield of these alkaloids in plants .
Analyse Chemischer Reaktionen
Types of Reactions
Vindoline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its transformation into other bioactive compounds.
Common Reagents and Conditions
Common reagents used in the synthesis and transformation of this compound include oxidizing agents, reducing agents, and catalysts for stereoselective reactions . For example, the conversion of tabersonine to vindoline involves enzymes like tabersonine 16-hydroxylase and 16-hydroxytabersonine O-methyltransferase .
Major Products Formed
The major products formed from the reactions involving this compound include vinblastine and vincristine, both of which are essential anticancer drugs .
Wissenschaftliche Forschungsanwendungen
Vindoline hydrochloride has numerous scientific research applications:
Wirkmechanismus
Vindoline hydrochloride exerts its effects by participating in the biosynthesis of vinblastine and vincristine. These compounds disrupt microtubule dynamics, causing mitotic arrest and cell death in cancer cells . The molecular targets include tubulin, a protein essential for cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other vinca alkaloids like vincristine, vinblastine, vindesine, and vinflunine . These compounds share a common biosynthetic pathway and are derived from Catharanthus roseus .
Uniqueness
Vindoline hydrochloride is unique due to its specific role in the biosynthesis of vinblastine and vincristine. Unlike other vinca alkaloids, its biosynthesis is restricted to the leaves of Catharanthus roseus . This specificity makes it a valuable target for metabolic engineering and synthetic biology efforts aimed at enhancing the production of these vital anticancer drugs .
Eigenschaften
CAS-Nummer |
5826-69-7 |
|---|---|
Molekularformel |
C25H33ClN2O6 |
Molekulargewicht |
493.0 g/mol |
IUPAC-Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate;hydrochloride |
InChI |
InChI=1S/C25H32N2O6.ClH/c1-6-23-10-7-12-27-13-11-24(19(23)27)17-9-8-16(31-4)14-18(17)26(3)20(24)25(30,22(29)32-5)21(23)33-15(2)28;/h7-10,14,19-21,30H,6,11-13H2,1-5H3;1H/t19-,20+,21+,23+,24+,25-;/m0./s1 |
InChI-Schlüssel |
WKBKCMCWVKDZQX-AWARSVQWSA-N |
Isomerische SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C.Cl |
Kanonische SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


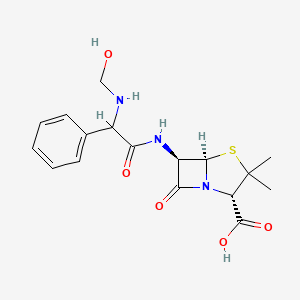
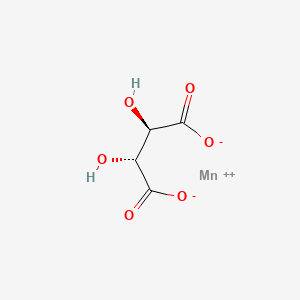
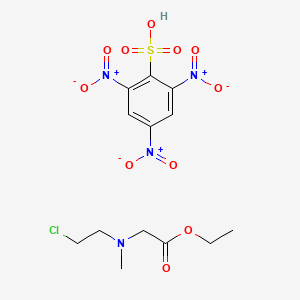
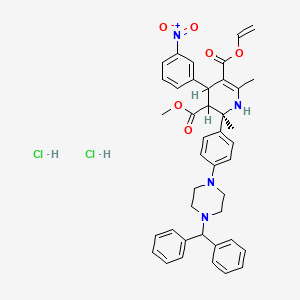


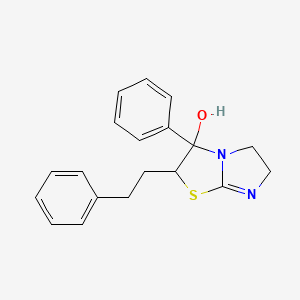
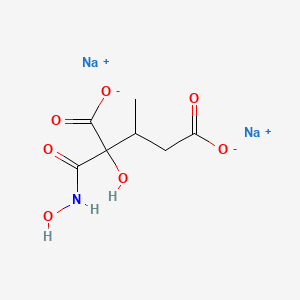
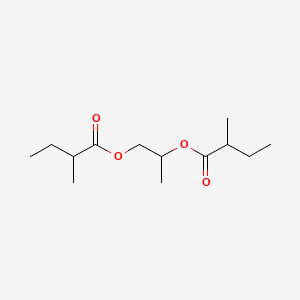
![4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B12780032.png)
